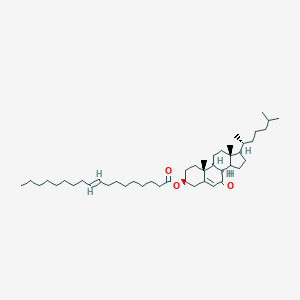

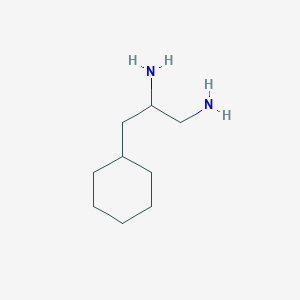

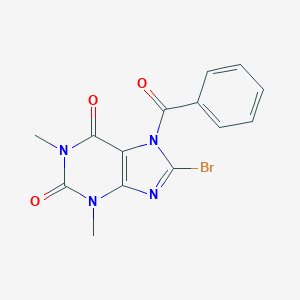

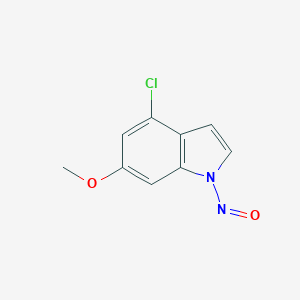

(4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of oxazolidinone derivatives is a topic of interest in the field of organic chemistry. Paper describes the total synthesis of homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac) up to the tetramer level. This synthesis involves the use of the D-Oxac building block, which contains both an oxazolidin-2-one and a beta-amino acid group, making it a valuable tool for constructing beta-pseudopeptide foldamers. Paper discusses the Co(II)-mediated alkylation of (4R) and (4S)-3-acetoacetyl-4-benzyloxazolidin-2-ones, leading to the formation of enantiopure α-substituted glycines. Paper details the synthesis of oligomers from trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones, which are synthesized by activating the carboxy group and forming ordered structures. Lastly, paper reports the synthesis of isomeric 2-oxazolidinones from diastereomeric diols, showcasing the versatility of oxazolidinone synthesis.

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives is crucial for their function and application. The conformational analysis in paper using NMR and Monte Carlo search suggests that the homo-oligomers of D-Oxac tend to fold into a regular helical structure, particularly in competitive solvents like water. This is significant for biological applications. In paper , the 1H NMR spectra of synthesized oligomers indicate that these molecules fold into ordered structures, where the C-4 hydrogen of one ring is close to the carbonyl of the next ring, demonstrating control over the formation of peptide bonds.

Chemical Reactions Analysis

The chemical reactivity of oxazolidinone derivatives is explored through various reactions. The alkylation reactions described in paper under Co(II) catalysis result in diastereoselective formation of products, which are then converted into enantiopure α-substituted glycines. This showcases the potential of oxazolidinone derivatives in stereoselective synthesis. Paper highlights the use of (R)-4-Phenyl-5,5-dimethyl-oxazolidin-2-one as a chiral auxiliary for stereoselective conjugate additions, leading to the asymmetric synthesis of bioactive compounds like (−)-Aplysillamide B.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinone derivatives are influenced by their molecular structure and the substituents present on the oxazolidinone ring. The studies provided do not directly discuss the physical properties such as melting points, solubility, or specific optical rotation values. However, the conformational preferences and the ability to form ordered structures, as discussed in papers and , are indicative of the potential physical properties these compounds may exhibit. The chemical properties, such as reactivity in alkylation reactions and the ability to form enantiopure compounds, are well-documented in papers and .

Applications De Recherche Scientifique

Novel Antimicrobial Agents

(4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one belongs to the oxazolidinone class of compounds, which have gained prominence due to their unique mechanism of inhibiting protein synthesis in bacteria. This class of synthetic antimicrobial agents shows bacteriostatic activity against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, a clinically developed oxazolidinone, exemplifies the class's potential in treating serious infections caused by resistant gram-positive organisms. Its success has motivated further modification of the oxazolidinone nucleus to discover agents with even greater potency and broader spectra of activity (Diekema & Jones, 2000).

Advanced Synthesis and Catalytic Applications

The catalytic non-enzymatic kinetic resolution (KR) of racemates to obtain enantiopure compounds is a vital area of organic synthesis, where oxazolidinones have played a crucial role. Transition metal-mediated and organocatalyzed KRs using oxazolidinone derivatives have shown significant advancements, providing high enantioselectivity and yield for both products and recovered starting materials. This highlights the importance of oxazolidinones in asymmetric organic synthesis, serving as a testament to their utility beyond antimicrobial applications (Pellissier, 2011).

Enhancing Pharmacological Profiles

The stereochemistry of oxazolidinone derivatives, such as phenylpiracetam and its methyl derivative, has shown a direct relationship between the configuration of stereocenters and their biological properties. Studies have explored the pharmacological advantages of enantiomerically pure derivatives, shedding light on the necessity of purifying drug substances from less active isomers to enhance their therapeutic efficacy. This research underlines the potential of oxazolidinone derivatives in developing more effective CNS agents for improving cognitive functions and treating neurological conditions (Veinberg et al., 2015).

Development of Anti-S. aureus Agents

The search for novel anti-S. aureus agents has led to the investigation of 1,2,3-triazole and 1,2,4-triazole-containing hybrids, with oxazolidinones being potential candidates due to their ability to inhibit DNA gyrase, topoisomerase IV, and other bacterial targets. These hybrids have shown promising broad-spectrum antibacterial activity against drug-resistant strains, illustrating the versatility of oxazolidinone derivatives in addressing the challenge of antibiotic resistance (Li & Zhang, 2021).

Tedizolid: A Second-Generation Oxazolidinone

Tedizolid phosphate, a prodrug transformed into the active drug tedizolid, represents a significant advancement in oxazolidinone-based therapeutics. It has shown broad activity against Gram-positive pathogens, including linezolid-resistant strains, with potential applications in treating complicated skin and skin structure infections due to its high oral bioavailability and once-daily dosing. Tedizolid underscores the ongoing evolution and relevance of oxazolidinones in combating Gram-positive bacterial infections (Kanafani & Corey, 2012).

Propriétés

IUPAC Name |

(4R)-3-acetyl-4-phenyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-8(13)12-10(7-15-11(12)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALZBROPIGPSAQ-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(COC1=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@@H](COC1=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-7-fluorobenzo[d]thiazole](/img/structure/B136207.png)

![Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI)](/img/structure/B136221.png)